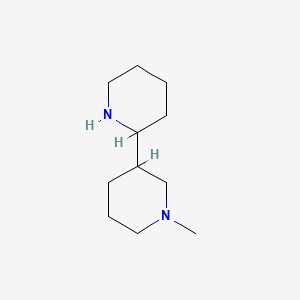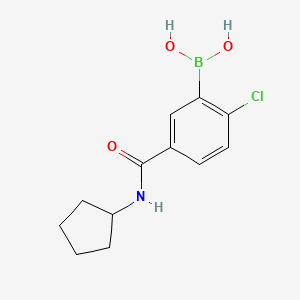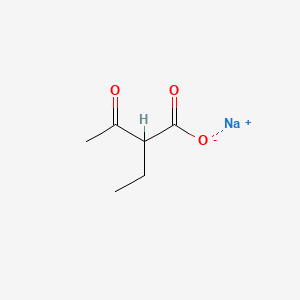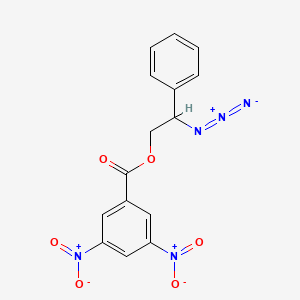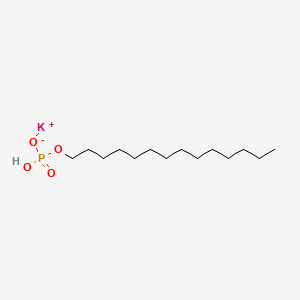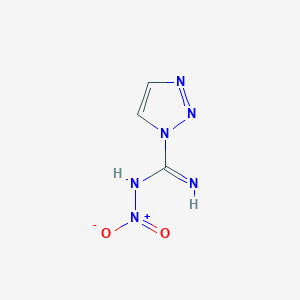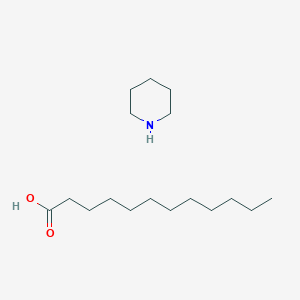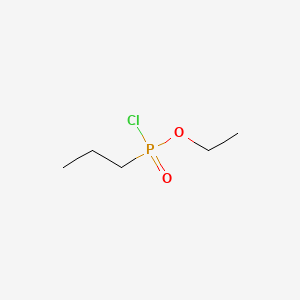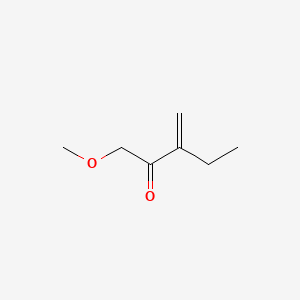
Ethylenediamine lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediamine lysinamide is a compound that combines the properties of ethylenediamine and lysinamide. Ethylenediamine is a colorless liquid with an ammonia-like odor, widely used as a building block in chemical synthesis Lysinamide, derived from the amino acid lysine, is known for its role in various biochemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylenediamine lysinamide can be synthesized through a series of chemical reactions involving ethylenediamine and lysine derivatives. One common method involves the reaction of ethylenediamine with lysine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide at room temperature, yielding this compound after purification .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylenediamine lysinamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as sodium borohydride.
Substitution: Reaction with alkylating agents or acylating agents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
Ethylenediamine lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of ethylenediamine lysinamide involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The presence of both amine and amide groups allows it to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Ethylenediamine lysinamide can be compared with other similar compounds such as:
Ethylenediamine: A basic amine used in chemical synthesis and as a chelating agent.
Lysinamide: An amide derivative of lysine with applications in biochemistry.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with multiple applications in industry and medicine.
Uniqueness: this compound combines the properties of both ethylenediamine and lysinamide, offering unique reactivity and binding capabilities. Its ability to interact with a wide range of molecular targets makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
124659-25-2 |
|---|---|
Formule moléculaire |
C8H20N4O |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-(2-aminoethyl)hexanamide |
InChI |
InChI=1S/C8H20N4O/c9-4-2-1-3-7(11)8(13)12-6-5-10/h7H,1-6,9-11H2,(H,12,13)/t7-/m0/s1 |
Clé InChI |
NEGXOCVBRJETHX-ZETCQYMHSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)NCCN)N |
SMILES canonique |
C(CCN)CC(C(=O)NCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



